3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a benzenesulfonate ester at position 4. Coumarins are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-15-19-14-17(31-32(26,27)18-7-5-4-6-8-18)10-12-20(19)30-24(25)23(15)16-9-11-21(28-2)22(13-16)29-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKBGWZYYXPSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, chroman-2-one derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions result in various biological effects, such as antioxidant activity and anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized into two groups: coumarin derivatives and dimethoxyphenyl-containing non-coumarin systems. Key comparisons are summarized below:
Physicochemical Properties
- Stability : Sulfonate esters are generally more hydrolytically stable than acryloyl groups (as in ), suggesting enhanced metabolic stability .
Crystallographic and Structural Analysis
- Planarity: The coumarin core is more rigid and planar than cyclopentanone analogs, which could affect π-π stacking in protein binding.
- Hydrogen Bonding : The sulfonate group may form stronger hydrogen bonds (e.g., with water or biological targets) compared to the carbonyl groups in curcumin analogs .
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings.
The molecular formula of this compound is C22H22O6S, with a molecular weight of approximately 414.47 g/mol. The structure features a chromenone core substituted with a dimethoxyphenyl group and a benzenesulfonate moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor interactions, leading to significant biological effects. For instance, it has been suggested that the compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
In vivo studies further confirmed these findings, showing reduced tumor growth in xenograft models treated with the compound at doses of 150 mg/kg body weight over six weeks .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited. Further research is needed to elucidate the spectrum of its antimicrobial efficacy.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound stems from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This action could provide therapeutic avenues for treating conditions characterized by chronic inflammation.
Case Studies
- Anticancer Efficacy in Bladder Cancer : A study explored the effects of the compound on T24T bladder cancer cells, demonstrating that it induced apoptosis through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). This was achieved by inhibiting Sp1 expression and its binding activity to the xiap promoter .
- Prostate Cancer Treatment : In another study involving prostate cancer cell lines LNCaP and CWR22Rv1, treatment with the compound resulted in significant reductions in cell viability due to oxidative stress induction and modulation of androgen receptor signaling pathways .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the coumarin core via Pechmann condensation or Kostanecki acylation, introducing the 3,4-dimethoxyphenyl and methyl groups at positions 3 and 4, respectively .
- Step 2: Sulfonation at position 6 using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions and electronic environments. Methoxy groups ( ppm) and sulfonate protons ( ppm) are key markers .
- X-Ray Crystallography: SHELXL (via SHELX suite) refines crystal structures, resolving bond angles and torsion angles. WinGX or ORTEP visualizes anisotropic displacement parameters .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
Answer:
Discrepancies (e.g., rotational conformers in NMR vs. static X-ray structures) are addressed by:
- Hydrogen Bonding Analysis: Graph set analysis (using Etter’s formalism) identifies intermolecular interactions stabilizing specific conformers in the solid state .
- Twinning and Disorder Refinement: SHELXL’s TWIN and PART commands model twinned crystals or disordered sulfonate groups, reconciling diffraction data with spectroscopic observations .
- DFT Calculations: Comparing computed (B3LYP/6-311+G(d,p)) and experimental bond lengths validates crystallographic assignments .
Advanced: What strategies optimize reaction yields when introducing the benzenesulfonate group?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
- Catalysis: DMAP (4-dimethylaminopyridine) accelerates sulfonation via nucleophilic catalysis .
- Temperature Control: Reactions at 0–5°C suppress side reactions (e.g., ester hydrolysis) .
- In Situ Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching .
Advanced: How do hydrogen bonding patterns influence the compound’s solid-state properties and stability?
Answer:
- Graph Set Analysis: Classifies motifs (e.g., rings) formed between sulfonate oxygen and methoxy/methyl groups, dictating crystal packing .
- Thermal Stability: Stronger H-bond networks correlate with higher melting points (DSC data) and reduced hygroscopicity .
- Polymorphism Screening: Slurrying in solvents (e.g., acetone/water) identifies stable polymorphs with distinct H-bond architectures .
Advanced: What computational methods predict biological interactions of this compound with protein targets?
Answer:
- Docking Studies: AutoDock Vina or Glide models binding to enzymes (e.g., kinases) using the sulfonate group as a hydrogen bond acceptor .
- MD Simulations: GROMACS assesses binding stability, analyzing sulfonate-protein backbone interactions over 100-ns trajectories .
- QSAR Modeling: Correlates substituent electronegativity (Hammett constants) with inhibitory activity against cancer cell lines .
Basic: What are the primary challenges in isolating and purifying this compound?
Answer:
- Byproduct Formation: Unreacted sulfonyl chloride or hydrolyzed sulfonic acid requires neutralization (e.g., NaHCO washes) .
- Chromatography Optimization: Adjusting solvent polarity (e.g., CHCl:MeOH gradients) resolves co-eluting impurities .
- Crystallization Solvents: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with minimal solvent inclusion .
Advanced: How do electronic effects of the 3,4-dimethoxyphenyl group modulate the compound’s reactivity?
Answer:
- Resonance Stabilization: Methoxy groups donate electron density to the coumarin ring, activating it for electrophilic substitution at position 6 .
- Steric Effects: The 4-methyl group hinders sulfonate rotation, favoring a planar conformation that enhances π-π stacking in crystals .
- Redox Behavior: Cyclic voltammetry reveals methoxy-induced shifts in oxidation potentials, relevant for antioxidant activity studies .
Advanced: What analytical approaches validate the compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies: Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by HPLC-UV/PDA to detect sulfonate hydrolysis or oxidation .
- Mass Balance Analysis: Quantifies degradation products (e.g., free coumarin) via LC-MS/MS .
- Crystallinity Monitoring: PXRD detects amorphous phase formation, which accelerates decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
Answer:
- Substituent Variation: Replacing benzenesulfonate with toluenesulfonate or naphthalenesulfonate alters hydrophobicity and binding affinity .
- Methoxy Isosteres: Swapping 3,4-dimethoxy with trifluoromethoxy groups enhances metabolic stability (CYP450 resistance) .
- Pharmacophore Mapping: Overlays of active/inactive derivatives identify critical H-bond acceptors (sulfonate) and lipophilic regions (methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
